N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This particular compound features a unique combination of bromine, ethyl, difluoromethyl, and methyl groups attached to a pyrazole core, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring Industrial production methods may employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can introduce different functional groups into the pyrazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Scientific Research Applications
N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The difluoromethyl and bromine groups play a crucial role in enhancing its binding affinity and selectivity towards these targets . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
4-Bromopyrazole: Lacks the ethyl and difluoromethyl groups, resulting in different chemical properties.
1,3,5-Substituted Pyrazoles: These compounds have different substitution patterns, leading to variations in reactivity and biological activity.
By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H16BrF2N5O |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16BrF2N5O/c1-4-20-11(9(14)6-17-20)7-19(3)12(22)10-5-8(2)21(18-10)13(15)16/h5-6,13H,4,7H2,1-3H3 |
InChI Key |
WHYVWEDLXSDNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN(C)C(=O)C2=NN(C(=C2)C)C(F)F |
Origin of Product |
United States |
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